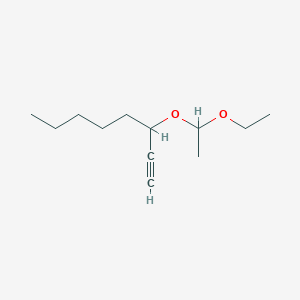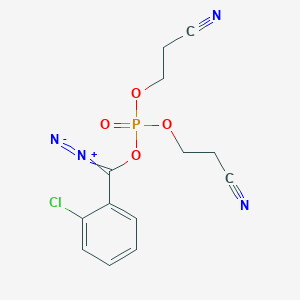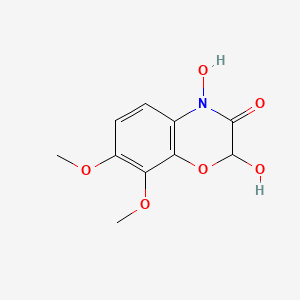
Heptadecanoyl chloride, 17-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecanoyl chloride, 17-bromo- is a brominated derivative of heptadecanoyl chloride It is a long-chain fatty acid chloride with a bromine atom attached to the 17th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecanoyl chloride, 17-bromo- can be synthesized through the bromination of heptadecanoyl chloride. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction typically proceeds as follows:
- Dissolve heptadecanoyl chloride in an appropriate solvent such as carbon tetrachloride.
- Add N-bromosuccinimide and a small amount of AIBN.
- Expose the reaction mixture to light or heat to initiate the radical bromination.
- Isolate the product by standard purification techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of heptadecanoyl chloride, 17-bromo- may involve large-scale bromination processes using similar reagents and conditions as described above. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction conditions and minimizing the risk of hazardous reagent handling .
Chemical Reactions Analysis
Types of Reactions
Heptadecanoyl chloride, 17-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Reduction Reactions: The compound can be reduced to heptadecanoyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can occur at the bromine site, leading to the formation of heptadecanoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of heptadecanoyl chloride.
Oxidation: Formation of heptadecanoic acid derivatives.
Scientific Research Applications
Heptadecanoyl chloride, 17-bromo- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of brominated fatty acid derivatives with biological activity.
Materials Science: Utilized in the preparation of functionalized polymers and surfactants.
Biological Studies: Employed in the study of lipid metabolism and the role of brominated fatty acids in biological systems
Mechanism of Action
The mechanism of action of heptadecanoyl chloride, 17-bromo- involves its reactivity as a fatty acid chloride and the presence of the bromine atom. The bromine atom can participate in radical reactions, while the acyl chloride group can undergo nucleophilic acyl substitution. These reactions enable the compound to interact with various molecular targets and pathways, including enzyme inhibition and modification of lipid membranes .
Comparison with Similar Compounds
Heptadecanoyl chloride, 17-bromo- can be compared with other brominated fatty acid chlorides and non-brominated analogs:
Similar Compounds: Heptadecanoyl chloride, 17-chloro-; Heptadecanoyl chloride, 17-iodo-; Heptadecanoyl chloride.
Uniqueness: The presence of the bromine atom at the 17th position imparts unique reactivity and potential biological activity compared to its non-brominated counterparts .
Properties
CAS No. |
59446-48-9 |
|---|---|
Molecular Formula |
C17H32BrClO |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
17-bromoheptadecanoyl chloride |
InChI |
InChI=1S/C17H32BrClO/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2 |
InChI Key |
PHOKKPIRYLQQEV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCBr)CCCCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


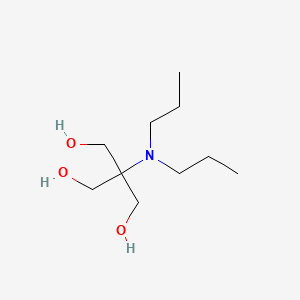
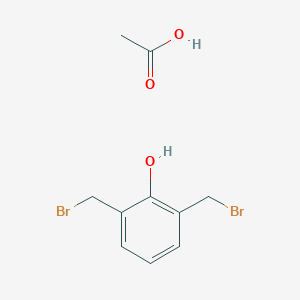
![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
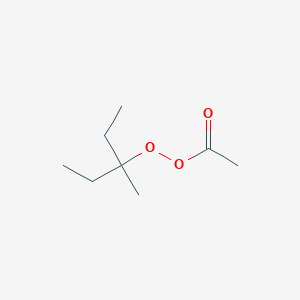
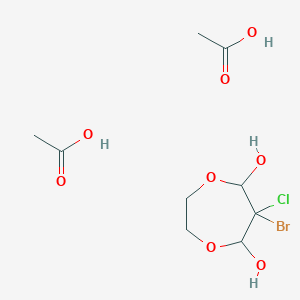
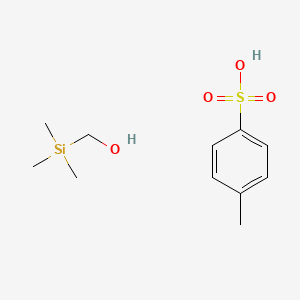
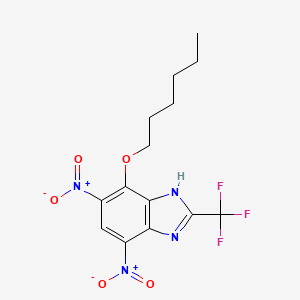
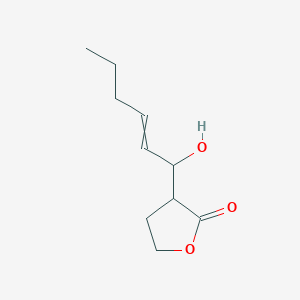
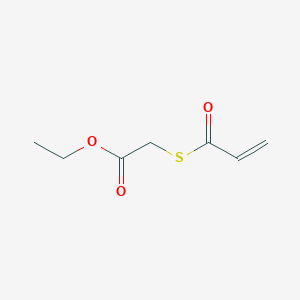
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)
